N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Mechanism of Action
Target of Action
The compound, also known as N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide, primarily targets Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their dysregulation is often associated with cancer .
Mode of Action
It is likely that it binds to these kinases, inhibiting their activity and thus disrupting the cell cycle . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these kinases are often overexpressed .
Biochemical Pathways
The inhibition of Aurora kinase A and Cyclin-dependent kinase 2 affects the cell cycle, particularly the transition from G2 to M phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these kinases are often overexpressed .
Pharmacokinetics
Admet calculations suggest a favourable pharmacokinetic profile .
Result of Action
The compound’s action results in the disruption of the cell cycle, leading to cell cycle arrest and apoptosis . This can have a significant impact on the growth and proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the phenyl group: The benzimidazole core is then coupled with a halogenated benzene derivative through a nucleophilic substitution reaction.
Introduction of the ethylsulfonyl group: The final step involves the sulfonation of the benzamide derivative using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds and strong bases or acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Mebendazole: An antiparasitic drug that shares the benzimidazole core structure.
Albendazole: Another antiparasitic agent with a similar structure and mechanism of action.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is unique due to the presence of the ethylsulfonyl group, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged to develop new therapeutic agents or to study specific biochemical pathways.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-2-29(27,28)20-10-6-3-7-17(20)22(26)23-16-13-11-15(12-14-16)21-24-18-8-4-5-9-19(18)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBJAUUONYWWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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